molecular formula C5H4ClN3O2 B2516378 5-Amino-2-chloropyrimidine-4-carboxylic acid CAS No. 1052714-41-6

5-Amino-2-chloropyrimidine-4-carboxylic acid

Cat. No. B2516378
Key on ui cas rn: 1052714-41-6
M. Wt: 173.56
InChI Key: YFZBEXPQXKNNGJ-UHFFFAOYSA-N
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Patent
US08669361B2

Procedure details

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (0.90 g, 4.0 mmol) was dissolved in THF (22 mL). To it water (8 mL) and 1M lithium hydroxide (11 mL, 11 mmol) were added and the mixture was stirred at room temperature for 6 h. The reaction was then acidified to pH6 with 6N HCl (1.15 mL) and concentrated in vacuo to remove organic solvent. The solid was collected by filtration and washed with water to give 5-amino-2-chloropyrimidine-4-carboxylic acid as a yellow solid (434 mg, 60%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]CC)=[O:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O.[OH-].[Li+].Cl>C1COCC1>[NH2:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC=1C(=NC(=NC1)Cl)C(=O)OCC
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
1.15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove organic solvent
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=NC(=NC1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 434 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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